

An In-depth Technical Guide to the Chemical Properties and Structure of Eprozinol

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Compound of Interest

Compound Name: *Eprozinol*

Cat. No.: *B1196935*

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Eprozinol is a chemical compound classified as a bronchodilator, primarily utilized in the management of obstructive airway diseases.[1] This technical guide provides a comprehensive overview of its chemical properties, structure, mechanism of action, and the experimental protocols used to elucidate its pharmacological effects.

Chemical and Physical Properties

Eprozinol is a benzyl ether and a piperazine derivative.[2] Its chemical and physical properties are summarized in the table below.

Property	Value	Source
IUPAC Name	3-[4-(2-methoxy-2-phenylethyl)piperazin-1-yl]-1-phenylpropan-1-ol	[1][2]
Chemical Formula	C22H30N2O2	[1][2][3][4][5][6]
Molecular Weight	354.49 g/mol	[4][5][6]
Monoisotopic Mass	354.230728204 Da	[2]
CAS Number	32665-36-4	[2][4]
Percent Composition	C 74.54%, H 8.53%, N 7.90%, O 9.03%	[4]
Stereochemistry	Mixed	[5]

Eprozinol Dihydrochloride is a common salt form of the compound.

Property	Value	Source
Chemical Formula	C22H30N2O2.2HCl	[4]
Molecular Weight	427.41 g/mol	[4]
CAS Number	27588-43-8	[4][7]
Appearance	White crystalline powder	[4]
Melting Point	164°C	[4]
Solubility	Soluble in water and alcohol	[4]

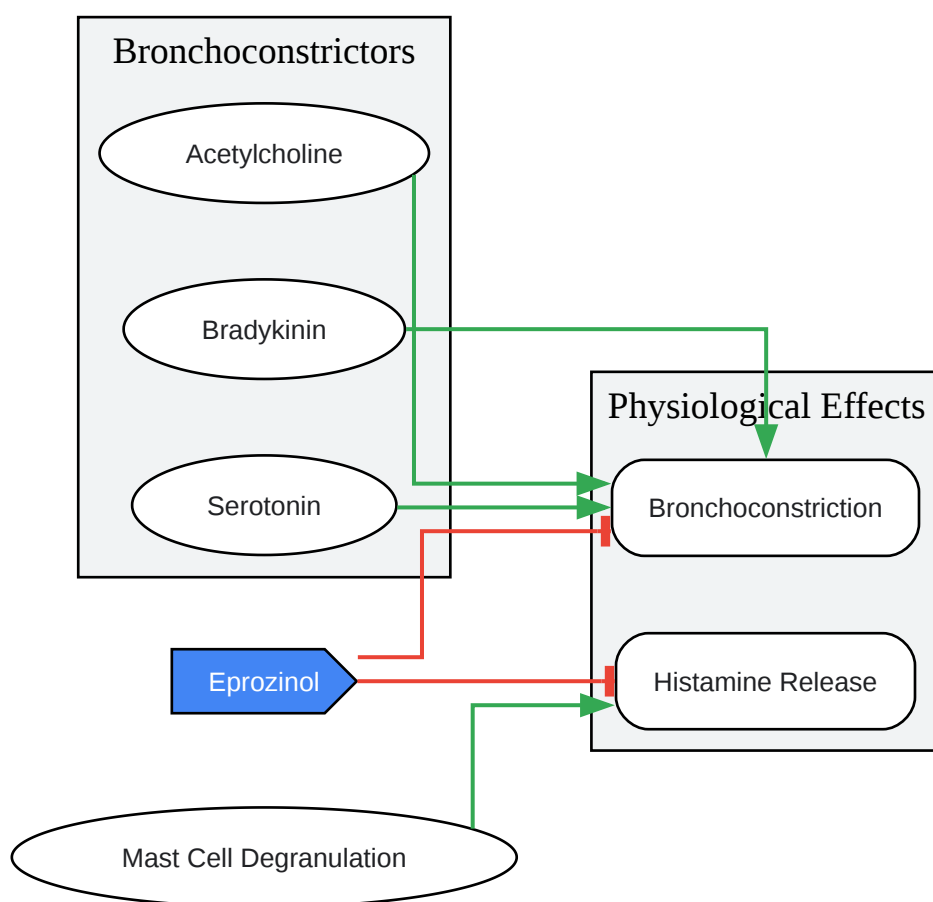
Chemical Structure

Eprozinol's structure features a central piperazine ring. One nitrogen of the piperazine is substituted with a 3-hydroxy-3-phenylpropyl group, and the other nitrogen is substituted with a 2-methoxy-2-phenylethyl group. The presence of these functional groups is crucial for its biological activity.

Mechanism of Action

Eprozinol exerts its anti-bronchoconstrictive effects through several mechanisms, which are independent of the adrenergic system.[8][9]

- Antagonism of Bronchoconstrictors: **Eprozinol** acts as a non-competitive antagonist to several bronchoconstricting agents, including serotonin, bradykinin, and acetylcholine.[10]
- Inhibition of Mast Cell Degranulation: It inhibits the release of histamine from mast cells, which is a key event in the allergic bronchoconstriction cascade.[10] A 40% inhibition of histamine release has been observed at a concentration of 2×10^{-6} M.[10]
- Smooth Muscle Relaxation: **Eprozinol** directly relaxes tracheal smooth muscle.[10]



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Eprozinol's inhibitory action on bronchoconstriction and histamine release.

Experimental Protocols

The pharmacological properties of **Eprozinol** have been investigated through various in vitro and in vivo experimental models.

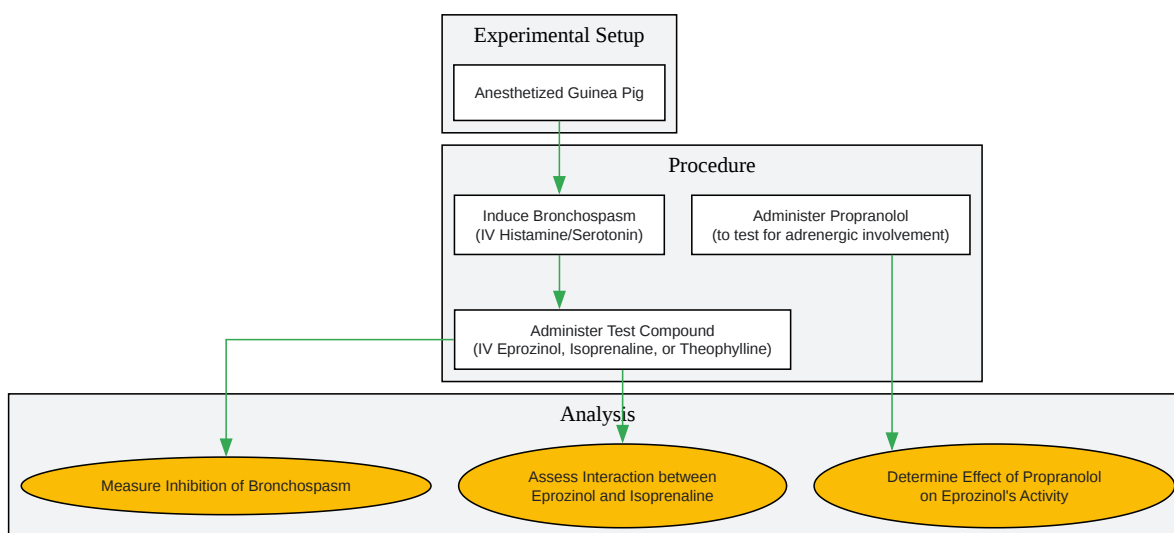
The in vitro assessment of **Eprozinol**'s activity involves several key experiments:[10]

- Inhibition of Mast Cell Histamine Release:
 - Preparation: Human lung tissue is passively sensitized.
 - Incubation: The tissue is incubated with **Eprozinol**.
 - Challenge: An antigen is added to induce an anaphylactic response.
 - Measurement: The amount of histamine released from mast cells is quantified to determine the inhibitory effect of **Eprozinol**. [10]
- Antagonism of Smooth Muscle Contraction:
 - Tissue Preparation: Isolated guinea pig ileum or tracheal muscle is used.
 - Induction of Contraction: Contractions are induced by agonists such as bradykinin, acetylcholine, serotonin, BaCl₂, or CaCl₂.
 - **Eprozinol** Application: The ability of **Eprozinol** to antagonize these contractions is measured.
- Investigation of Cyclic Nucleotide Levels:
 - Tissue: Guinea pig trachea is used.
 - Measurement: Changes in the levels of cyclic AMP (cAMP) and cyclic GMP (cGMP) are assessed to understand the intracellular signaling pathways involved.
- Phosphodiesterase Inhibition Assay:

- This experiment investigates whether **Eprozinol**'s mechanism involves the inhibition of phosphodiesterase, an enzyme that degrades cAMP.

In vivo studies have been conducted on anesthetized guinea pigs to confirm the anti-bronchoconstrictor effects of **Eprozinol**.[\[8\]](#)[\[9\]](#)

- Inhibition of Induced Bronchospasm:
 - Animal Model: Anesthetized guinea pigs are used.
 - Induction of Bronchospasm: Bronchospasm is induced by intravenous perfusion of histamine or serotonin.
 - Drug Administration: **Eprozinol** (5 mg/kg), isoprenaline (2 µg/kg), or theophylline (15 mg/kg) is administered intravenously.
 - Assessment: The inhibition of the induced bronchospasm is measured and compared between the different compounds.[\[8\]](#)[\[9\]](#)
- Interaction with Adrenergic Agents:
 - Potentiation/Antagonism with Isoprenaline: The study investigates whether the anti-bronchoconstrictor effects of **Eprozinol** and isoprenaline are additive, synergistic, or antagonistic.
 - Propranolol Blockade: Propranolol, a beta-blocker, is administered to determine if it blocks the anti-bronchoconstrictor effects of **Eprozinol**, which would indicate an interaction with the adrenergic system.[\[8\]](#)[\[9\]](#)



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Workflow for in vivo evaluation of **Eprozinol**'s anti-bronchoconstrictor activity.

Analytical Methodologies

The analysis of **Eprozinol** in pharmaceutical formulations and biological fluids typically involves chromatographic techniques. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is a common method for the separation and quantification of **Eprozinol** and its related substances.[11][12][13] Method development would involve optimizing the mobile phase, stationary phase, and detector settings to achieve adequate separation and sensitivity. Gas Chromatography (GC) could also be a viable technique, potentially after derivatization to improve volatility and thermal stability.[11][14]

Synthesis

The synthesis of **Eprozinol** has been described in the literature, with patents detailing its preparation.[4] One notable method involves the asymmetric hydrogenation of β - and γ -amino ketone derivatives, which has been shown to be an efficient route for the synthesis of **Eprozinol**.^[15]

Conclusion

Eprozinol is a well-characterized bronchodilator with a multi-faceted mechanism of action that is distinct from adrenergic agents. Its chemical and physical properties, along with its pharmacological effects, have been established through a variety of in vitro and in vivo studies. The analytical methods for its quantification are based on standard chromatographic techniques, and efficient synthetic routes have been developed. This comprehensive understanding of **Eprozinol**'s chemistry and pharmacology is essential for its continued development and clinical application.

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